Ethyl [methyl(phenyl)sulfamoyl]acetate
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Overview
Description
Ethyl [methyl(phenyl)sulfamoyl]acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, a phenyl group, and a sulfamoyl group attached to an acetate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [methyl(phenyl)sulfamoyl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
R-COOH+C2H5OH→R-COO-C2H5+H2O
In this reaction, the carboxylic acid (R-COOH) reacts with ethanol (C₂H₅OH) to form the ester (R-COO-C₂H₅) and water (H₂O). Acid catalysts such as sulfuric acid or hydrochloric acid are commonly used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters ensures efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl [methyl(phenyl)sulfamoyl]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can yield primary alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of esters.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Primary alcohol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
Ethyl [methyl(phenyl)sulfamoyl]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl [methyl(phenyl)sulfamoyl]acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The phenyl and sulfamoyl groups may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl benzoate: An ester with a benzene ring, used in perfumes and flavorings.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, used in fragrances and as a solvent.
Uniqueness
Ethyl [methyl(phenyl)sulfamoyl]acetate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
87712-30-9 |
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Molecular Formula |
C11H15NO4S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
ethyl 2-[methyl(phenyl)sulfamoyl]acetate |
InChI |
InChI=1S/C11H15NO4S/c1-3-16-11(13)9-17(14,15)12(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
LCGBCFZNQDHIQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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